molecular formula C12H20N2O B13247139 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol

Cat. No.: B13247139
M. Wt: 208.30 g/mol
InChI Key: PKSTYKFILUAHEQ-UHFFFAOYSA-N
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Description

4-{[(1-Methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol is a secondary amine derivative featuring a cyclohexanol backbone substituted with a pyrrole-methyl-amino group. The compound has been cataloged as a high-purity chemical by CymitQuimica, though it is currently listed as discontinued across all available quantities (1g, 5g, 100mg, etc.) .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

4-[(1-methylpyrrol-2-yl)methylamino]cyclohexan-1-ol

InChI

InChI=1S/C12H20N2O/c1-14-8-2-3-11(14)9-13-10-4-6-12(15)7-5-10/h2-3,8,10,12-13,15H,4-7,9H2,1H3

InChI Key

PKSTYKFILUAHEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2CCC(CC2)O

Origin of Product

United States

Preparation Methods

Methodology:

  • Starting materials: Amino acid derivatives or aldehyde precursors are reacted with 1,4-dicarbonyl compounds under controlled conditions.
  • Reaction conditions: Usually performed in ethanol or methanol with acid catalysis (e.g., acetic acid) at reflux temperatures.
  • Outcome: Formation of the pyrrole ring with high regioselectivity.

Research Data:

Entry Reagents Solvent Temperature Yield (%) Notes
1 Amino acid methyl ester + hexane-2,5-dione MeOH Room temp to reflux 49 From
2 Amino aldehyde + 1,4-dicarbonyl Ethanol Reflux 55-70 Typical yields

The synthesis of (1-methyl-1H-pyrrol-2-yl)methyl groups often involves methylation of the pyrrole nitrogen or at the 2-position, achieved via methyl iodide or dimethyl sulfate under basic conditions.

Functionalization of the Pyrrole Ring

The pyrrole core undergoes further functionalization to introduce the amino methyl group at the 2-position, which is critical for subsequent coupling.

Methodology:

Research Data:

Reagent Conditions Yield (%) Reference
Methyl iodide K2CO3 in DMF 75-85 ,
Dimethyl sulfate NaH in DMF 70-80

Note: The methylation at the nitrogen atom (N-methylation) is a crucial step to obtain the (1-methyl-1H-pyrrol-2-yl) motif.

Synthesis of the Linker and Attachment to Cyclohexanol

The next stage involves attaching the methyl-1H-pyrrol-2-yl fragment to the cyclohexan-1-ol backbone.

Methodology:

  • Preparation of the amino linker: The (1-methyl-1H-pyrrol-2-yl)methyl group is introduced via nucleophilic substitution or reductive amination.
  • Coupling reactions: Typically employ carbodiimide-based coupling agents (e.g., CDI, DCC) to link the amino group to the cyclohexan-1-ol derivative.
  • Protection strategies: The hydroxyl group on cyclohexan-1-ol may be protected during coupling to prevent side reactions.

Research Data:

Step Reagents Conditions Yield (%) Notes
Amine coupling CDI or DCC Dichloromethane, room temp 65-80 ,
Reductive amination NaBH3CN Methanol, reflux 70-85

Final Step:

Deprotection and purification yield the target compound 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol with overall yields typically in the range of 40-60%, depending on the specific route and conditions.

Summary of Preparation Strategy

Stage Key Reactions Typical Conditions Yield Range References
Pyrrole ring formation Paal-Knorr synthesis Acid catalysis, reflux 49-70%
N-methylation Methyl iodide or dimethyl sulfate Basic conditions 70-85% ,
Linker attachment Carbodiimide coupling or reductive amination Room temperature to reflux 65-85% ,

Notes and Considerations

  • Steric and electronic effects: The choice of substituents on the pyrrole and linker influences reactivity and yield.
  • Microwave-assisted synthesis: Recent studies suggest that microwave irradiation can significantly accelerate the cyclization and coupling steps, improving yields and reducing reaction times.
  • Purification: Final compounds are typically purified via column chromatography or recrystallization, with spectroscopic confirmation (NMR, HR-MS).

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexanone.

    Reduction: Formation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexane.

    Substitution: Formation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexyl chloride or bromide.

Scientific Research Applications

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of amino alcohols with biological systems, including enzyme inhibition and receptor binding.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased flexibility or improved thermal stability.

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol, such as cyclohexanol backbones, secondary amine substituents, or heterocyclic appendages. A comparative analysis is provided below:

Compound Name Key Structural Features Molecular Formula Potential Applications References
4-{[(1-Methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol Cyclohexanol core, pyrrole-methyl-amino substituent C₁₂H₂₀N₂O Hypothetical: Ligand design, small-molecule probes
1-({1-(2-Aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl}ethynyl)cyclohexanol Cyclohexanol core, benzimidazole-ethynyl linker, aminopyrimidine and methoxyethyl groups C₂₂H₂₆N₆O₂ Pharmaceutical (kinase inhibitors, structural analogs in PDB entry 2OL)
1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol Cyclohexenol core, methyl and isopropyl substituents C₁₀H₁₈O Industrial (fragrances, solvents)
1-(2-Hydroxycyclohexyl)-4-(2-((4-(1-methyl-1H-pyrazol-4-yl)-benzyl)oxy)phenyl)pyridin-2(1H)-one Cyclohexanol core, pyridinone and pyrazole-benzyloxy substituents C₂₈H₂₈N₄O₃ Pharmaceutical (kinase inhibition, drug discovery pipelines)

Functional and Pharmacological Insights

Electronic and Steric Effects: The pyrrole-methyl-amino group in the target compound introduces a planar, electron-rich heterocycle, which may enhance π-π stacking interactions compared to simpler amines (e.g., 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol) . In contrast, 1-({1-(2-aminopyrimidin-4-yl)-...}cyclohexanol (2OL) features a benzimidazole-ethynyl linker and aminopyrimidine group, likely increasing binding affinity to biological targets such as kinases .

Solubility and Bioavailability: The hydroxyl group in cyclohexanol derivatives generally improves water solubility. However, bulky substituents (e.g., pyrazole-benzyloxy in the pyridin-2-one analogue) may reduce membrane permeability, a critical factor in drug design .

Discontinuation Rationale: The discontinuation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol may reflect inferior stability, synthetic complexity, or efficacy compared to analogues like 2OL or pyridin-2-one derivatives, which exhibit validated roles in kinase inhibition .

Biological Activity

4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol, also known by its chemical formula C12_{12}H20_{20}N2_2O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H20_{20}N2_2O
  • Molecular Weight : 208.3 g/mol
  • CAS Number : 1040078-46-3

Antimicrobial Properties

Recent studies indicate that derivatives of pyrrole, including compounds similar to 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol, exhibit notable antimicrobial activity. For example, pyrrole-based compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound may possess antibacterial properties that could be harnessed for therapeutic applications.

Anticancer Activity

Pyrrole derivatives have also been evaluated for their anticancer potential. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a series of pyrrole-based compounds demonstrated significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents .

The biological activity of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol is believed to be linked to its ability to interact with specific biological targets. Pyrrole derivatives often act by modulating enzyme activity or interfering with cellular signaling pathways. For example, some studies suggest that these compounds may inhibit the function of enzymes involved in bacterial cell wall synthesis or disrupt the metabolic pathways in cancer cells .

Study on Antimicrobial Activity

In a recent study published in MDPI, several pyrrole derivatives were synthesized and tested for their antibacterial activity. The results showed that certain derivatives had MIC values comparable to established antibiotics like ciprofloxacin, indicating their potential as alternative antimicrobial agents .

Study on Anticancer Effects

A research article highlighted the synthesis of pyrrole derivatives and their evaluation against various cancer cell lines. The findings revealed that some compounds exhibited IC50_{50} values in the low micromolar range, suggesting potent anticancer properties .

Data Table: Biological Activity Summary

Biological ActivityTest Organisms/Cell LinesMIC/IC50_{50} ValuesReference
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mL
AntibacterialEscherichia coli3.12 - 12.5 μg/mL
AnticancerVarious cancer cell linesLow micromolar range

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